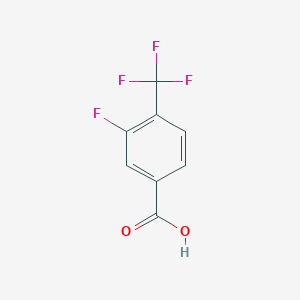

3-Fluoro-4-(trifluoromethyl)benzoic acid

説明

3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7) is a fluorinated benzoic acid derivative with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. Its molecular formula is C₈H₄F₄O₂, and it has a molecular weight of 208.11 g/mol. The compound is a white to off-white crystalline powder with a melting point of 173–176°C .

特性

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIHSNPFVGMAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350863 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115754-21-7 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Adapted Industrial Protocol from Patent CN101066917A

The synthesis of trifluoromethyl-substituted benzoic acids, as detailed in Patent CN101066917A, provides a foundational framework for adapting methods to target 3-fluoro-4-(trifluoromethyl)benzoic acid. The patent outlines a three-step process involving chlorination, fluoridation, and hydrolysis, which can be modified to introduce fluorine at the 3-position:

Reaction Steps and Conditions

-

Chlorination :

-

Fluoridation :

-

Hydrolysis :

Performance Metrics

| Step | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Chlorination | 75–85 | 90 | Byproduct formation at high temperatures |

| Fluoridation | 60–70 | 85 | Handling corrosive HF |

| Hydrolysis | 80 | 99.9 | Catalyst recovery and waste management |

This method, while effective for 3-trifluoromethylbenzoic acid, requires substitution of the starting material to introduce fluorine. Computational modeling suggests that starting with 3-fluoro-m-xylene could enable concurrent trifluoromethyl and fluorine incorporation.

Cross-Coupling Strategies for Regioselective Functionalization

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables precise construction of the biphenyl backbone in this compound. This method avoids harsh halogenation steps and offers better control over substituent placement.

Reaction Design

-

Boronic Acid Preparation :

-

Synthesis of 4-(trifluoromethyl)phenylboronic acid via Miyaura borylation of 4-bromotrifluoromethylbenzene.

-

-

Coupling Reaction :

-

Deprotection :

-

Hydrolysis of the methyl ester using NaOH (2M) in methanol/water.

-

Optimization Insights

-

Microwave Assistance : Reduces reaction time from 24 hours to 2 hours with 85% yield.

-

Ligand Effects : Bulky ligands (e.g., SPhos) suppress homocoupling byproducts.

Directed ortho-metalation (DoM) allows sequential introduction of fluorine and trifluoromethyl groups using directing groups (e.g., carboxylic acids or esters):

Challenges

-

Competing Side Reactions : Over-fluorination or defluorination under acidic conditions.

-

Scale-Up Limitations : Cryogenic conditions increase operational costs.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Total Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Chlorination-Fluoridation | 45–55 | 95 | High | 120–150 |

| Suzuki Coupling | 70–80 | 98 | Moderate | 200–250 |

| Directed Metalation | 60–65 | 97 | Low | 300–350 |

化学反応の分析

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic aromatic substitution with an amine would yield an aromatic amine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Fluoro-4-(trifluoromethyl)benzoic acid is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its role is crucial in the development of potassium channel openers, which are essential for treating conditions such as epilepsy. The compound facilitates condensation reactions with aminopyridines, leading to the formation of therapeutic agents that modulate ion channels effectively .

Anti-inflammatory and Analgesic Drugs

The compound has been explored for its potential in synthesizing anti-inflammatory and analgesic medications. Its ability to enhance therapeutic efficacy makes it a valuable building block in medicinal chemistry .

Agrochemical Formulations

Herbicides and Fungicides

In agriculture, this compound is incorporated into the formulation of herbicides and fungicides. Its fluorinated structure contributes to improved effectiveness against resistant strains of pests and diseases, making it a critical component in modern agrochemical strategies .

Material Science

Advanced Materials Development

The compound is employed in the creation of advanced materials such as polymers and coatings. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for use in harsh environments. The incorporation of fluorinated compounds often leads to materials with unique properties that are beneficial in various industrial applications .

Fluorinated Compounds Research

Study of Unique Properties

this compound plays a significant role in the study of fluorinated compounds, which are known for their distinctive physical and chemical properties. Researchers utilize this compound to develop new materials with specialized functions, contributing to advancements in fields like nanotechnology and biochemistry .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is used for detecting and quantifying fluorinated compounds across various matrices. Its application helps ensure compliance with environmental regulations, as it allows for accurate monitoring of potentially harmful substances .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Intermediate for APIs; anti-inflammatory and analgesic drug synthesis |

| Agrochemicals | Formulation of herbicides and fungicides; improved effectiveness against resistant pests |

| Material Science | Development of advanced polymers and coatings with enhanced stability |

| Fluorinated Compounds | Research into unique properties for new material development |

| Analytical Chemistry | Detection and quantification of fluorinated compounds; compliance with environmental regulations |

Case Studies

- Potassium Channel Openers : Research by Amato et al. (2011) highlighted the synthesis of N-pyridyl benzamides using this compound as a key intermediate, demonstrating its utility in developing drugs for epilepsy treatment .

- Material Properties : Wu et al. (2014) explored how the compound can chelate metal centers like dysprosium to create magnetic organometallic clusters, showcasing its relevance in material science applications .

- Environmental Compliance : Analytical methods utilizing this compound have been developed to ensure environmental safety by accurately quantifying fluorinated compounds in various samples, aiding regulatory compliance efforts .

作用機序

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzoic acid is primarily related to its ability to chelate with metal centers. For instance, the carboxylic acid group can form complexes with metals such as dysprosium, leading to the formation of pH-tuneable magnetic organometallic clusters . These clusters exhibit slow magnetic relaxation, making them useful in various applications, including magnetic resonance imaging (MRI) contrast agents .

類似化合物との比較

Comparison with Structurally Similar Compounds

4-Methyl-3-(trifluoromethyl)benzoic Acid

- CAS : 261952-01-6

- Molecular Formula : C₉H₇F₃O₂

- Molecular Weight : 204.15 g/mol

- Key Differences :

- A methyl group replaces the fluorine at the 4-position.

- The trifluoromethyl group is at the 3-position instead of 4.

- Applications include use as a building block in agrochemicals and pharmaceuticals, though specific biological data are less documented .

3-Hydroxy-4-(trifluoromethyl)benzoic Acid

- CAS : 126541-87-5

- Molecular Formula : C₈H₅F₃O₃

- Molecular Weight : 212.12 g/mol

- Key Differences :

- A hydroxyl (-OH) group replaces the fluorine at the 3-position.

- Impact: Enhanced hydrophilicity due to hydrogen bonding, improving aqueous solubility. Potential use in prodrugs or as a metabolite in pharmacokinetic studies .

3-Fluoro-5-(trifluoromethoxy)benzoic Acid

- CAS : 1242258-49-6

- Molecular Formula : C₈H₄F₄O₃

- Molecular Weight : 248.11 g/mol

- Key Differences :

- A trifluoromethoxy (-OCF₃) group is introduced at the 5-position.

- Impact :

Derivatives with Alternative Functional Groups

- 3-Fluoro-4-(trifluoromethyl)benzaldehyde and benzonitrile :

- The carboxylic acid group is replaced with aldehyde (-CHO) or nitrile (-CN) moieties.

- These derivatives are intermediates in synthesizing Schiff bases or heterocycles, with applications in catalysis and materials science .

生物活性

3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS number 115754-21-7) is a fluorinated benzoic acid derivative characterized by its unique trifluoromethyl and fluorine substituents at the 3 and 4 positions, respectively. This compound has garnered attention in medicinal chemistry due to its significant biological activities and potential applications in drug development.

The molecular formula of this compound is , with a molecular weight of approximately 222.14 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with various molecular targets.

Anticancer Potential

Research indicates that compounds containing trifluoromethyl groups, like this compound, exhibit promising anticancer properties. The unique electronic effects imparted by the fluorinated groups may enhance binding affinity to biological targets, potentially leading to improved pharmacological profiles. In particular, studies have shown that fluorinated benzoic acids can inhibit key enzymes involved in cancer progression, suggesting their utility in developing novel anticancer agents .

Potassium Channel Modulation

One of the most notable applications of this compound is as a building block for synthesizing potassium channel openers. These compounds are crucial in treating epilepsy by modulating neuronal excitability. The synthesis typically involves condensation reactions with aminopyridines, resulting in derivatives that demonstrate enhanced activity against various potassium channels .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into benzoic acid derivatives has been shown to significantly affect their biological activity. For instance, SAR studies have indicated that the position and number of fluorine atoms can modify the compound's ability to inhibit enzymes or receptors. This modification often leads to increased potency compared to non-fluorinated analogs .

Research Findings and Case Studies

A study conducted on the synthesis of various fluorinated benzoic acids demonstrated that this compound could be synthesized efficiently using electrophilic aromatic substitution methods. The study highlighted its potential as a precursor for multiple bioactive compounds .

Additionally, a review of FDA-approved drugs containing trifluoromethyl groups noted that these compounds often exhibit enhanced pharmacokinetic properties, including improved absorption and distribution in biological systems . This suggests that this compound could serve as a valuable scaffold in drug discovery.

Comparative Analysis

| Property/Characteristic | This compound | Non-fluorinated Analog |

|---|---|---|

| Molecular Weight | 222.14 g/mol | Varies |

| Lipophilicity | High | Moderate |

| Anticancer Activity | Promising | Limited |

| Potassium Channel Opener Potential | Yes | No |

| Binding Affinity to Targets | Enhanced due to fluorination | Lower |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-4-(trifluoromethyl)benzoic acid?

- Methodology : A common approach involves halogenation of precursor benzoic acid derivatives. For example, intermediates like 3-Fluoro-4-(trifluoromethyl)benzyl bromide (CAS 213203-65-7) are synthesized via bromination of methyl-substituted analogs using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Subsequent oxidation of the methyl group to a carboxylic acid is achieved using KMnO₄ or CrO₃ in acidic conditions . Chlorination reactions, as seen in related compounds (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid), may employ FeCl₃ as a catalyst .

- Key Data : The compound has a molecular weight of 208.11 g/mol and a melting point of 173–179°C .

Q. How is the compound characterized for structural confirmation and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR are critical for confirming fluorine and trifluoromethyl group positions. For example, the ¹⁹F NMR spectrum typically shows distinct signals for the fluorine atom (-F) and CF₃ groups at δ -60 to -70 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity (>98%) is validated using reverse-phase HPLC with UV detection at 254 nm, as demonstrated for structurally related fluorinated benzoic acids .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for crystal structure determination, particularly for resolving fluorine atom positions in aromatic systems .

Q. What are its primary applications in medicinal chemistry research?

- Methodology : The compound serves as a fluorinated building block for drug discovery. Its trifluoromethyl and fluorine groups enhance metabolic stability and lipophilicity, making it valuable in designing kinase inhibitors or GPCR-targeted therapeutics. For example, derivatives like 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 445303-67-3) are used in Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodology :

- Catalyst Screening : Test alternatives to FeCl₃ (e.g., AlCl₃ or ionic liquids) for halogenation steps to reduce side reactions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates during oxidation.

- Temperature Control : Lower temperatures (-10°C to 0°C) during bromination steps minimize undesired polybromination .

Q. How are contradictions in crystallographic data resolved for fluorinated aromatic systems?

- Methodology :

- Twinned Data Refinement : SHELXL’s TWIN and BASF commands can model twinning in crystals caused by fluorine’s strong electron-withdrawing effects .

- Density Functional Theory (DFT) : Computational modeling (e.g., Gaussian or ORCA) validates experimental bond lengths and angles, particularly for CF₃ group geometry .

Q. What strategies modify the compound to enhance bioactivity against specific targets (e.g., enzymes or receptors)?

- Methodology :

- Bioisosteric Replacement : Replace the carboxylic acid group with a sulfonamide (-SO₂NH₂) to improve membrane permeability.

- Derivatization : Synthesize amide or ester derivatives (e.g., 3-Fluoro-4-(trifluoromethyl)benzoyl chloride, CAS 216144-68-2) for probing target-binding interactions via structure-activity relationship (SAR) studies .

- Fragment-Based Design : Use the core structure as a fragment in X-ray co-crystallization screens to identify protein-binding hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。